Tert-butyl 3-propoxyazetidine-1-carboxylate Tert-butyl 3-propoxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1314988-15-2
VCID: VC3390688
InChI: InChI=1S/C11H21NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3
SMILES: CCCOC1CN(C1)C(=O)OC(C)(C)C
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

Tert-butyl 3-propoxyazetidine-1-carboxylate

CAS No.: 1314988-15-2

Cat. No.: VC3390688

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-propoxyazetidine-1-carboxylate - 1314988-15-2

Specification

CAS No. 1314988-15-2
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl 3-propoxyazetidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3
Standard InChI Key PKVBPBBOFWPSTL-UHFFFAOYSA-N
SMILES CCCOC1CN(C1)C(=O)OC(C)(C)C
Canonical SMILES CCCOC1CN(C1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Tert-butyl 3-propoxyazetidine-1-carboxylate comprises an azetidine core structure (a four-membered nitrogen-containing ring) with two key functional groups: a tert-butyl carboxylate group attached to the nitrogen atom and a propoxy group at the C-3 position. This arrangement confers specific chemical and physical properties that make it valuable in various applications.

Basic Chemical Information

The compound possesses the following fundamental properties:

PropertyValue
Chemical FormulaC11H21NO3
Molecular Weight215.29 g/mol
CAS Number1314988-15-2
AppearanceNot specified in literature
IUPAC Nametert-butyl 3-propoxyazetidine-1-carboxylate

The azetidine ring serves as the core structural component, with the propoxy group providing specific steric and electronic properties that distinguish this compound from similar azetidine derivatives .

Structural Characteristics

The azetidine ring is a four-membered heterocycle containing one nitrogen atom, creating significant ring strain that contributes to the compound's reactivity. The tert-butyl carboxylate group (Boc) serves as a protective group for the nitrogen atom, which is commonly employed in organic synthesis to prevent unwanted side reactions. The propoxy group at the C-3 position introduces an ether functionality that influences both the physical properties and biological activity of the compound.

ParameterTypical Conditions
SolventDMF or THF
BaseSodium hydride or potassium carbonate
Temperature0°C to room temperature
AtmosphereInert (nitrogen or argon)
Reaction Time1-24 hours
PurificationFlash chromatography

The reaction would likely follow an SN2 mechanism, with the base deprotonating the hydroxyl group to form an alkoxide, which then reacts with the propyl halide to form the propoxy substituent .

Chemical Reactivity

The reactivity of tert-butyl 3-propoxyazetidine-1-carboxylate is primarily determined by its functional groups and the strained azetidine ring structure.

Key Reactive Sites

The compound contains several potentially reactive sites:

  • The tert-butyl carboxylate group can undergo hydrolysis under acidic conditions to remove the Boc protecting group, releasing the free amine.

  • The propoxy group can participate in ether cleavage reactions under strong acidic conditions.

  • The azetidine ring can undergo ring-opening reactions under certain conditions due to its inherent strain.

Comparative Reactivity

When compared with similar compounds, tert-butyl 3-propoxyazetidine-1-carboxylate demonstrates distinctive reactivity patterns:

CompoundDistinctive Reactivity Feature
Tert-butyl 3-propoxyazetidine-1-carboxylateStable ether linkage with moderate lipophilicity
Tert-butyl 3-bromoazetidine-1-carboxylateHighly reactive towards nucleophilic substitution
Tert-butyl 3-ethynylazetidine-1-carboxylateAlkyne functionality enables click chemistry applications
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylateMultiple reactive sites (hydroxyl and allyl groups)

The propoxy group in tert-butyl 3-propoxyazetidine-1-carboxylate provides a balance of stability and lipophilicity that can be advantageous in pharmaceutical applications, where controlled reactivity and appropriate lipophilic character are often desired.

Applications in Chemical Research and Industry

Tert-butyl 3-propoxyazetidine-1-carboxylate serves several important roles in chemical research and pharmaceutical development.

Pharmaceutical Applications

In pharmaceutical research, this compound may function as:

  • A building block for drug synthesis

  • An intermediate in the preparation of biologically active compounds

  • A structural element that can influence drug pharmacokinetics through its lipophilic propoxy group

The propoxy group potentially enhances cell membrane permeability compared to more polar substituents, which can be advantageous for drug delivery. Additionally, the azetidine core appears in numerous pharmaceutical agents, making derivatives like tert-butyl 3-propoxyazetidine-1-carboxylate valuable in drug discovery programs.

Synthetic Utility

As a synthetic intermediate, tert-butyl 3-propoxyazetidine-1-carboxylate offers several advantages:

  • The Boc protecting group can be selectively removed to enable further functionalization of the nitrogen atom.

  • The propoxy group provides a stable ether linkage that can withstand various reaction conditions.

  • The combination of these features makes it useful in multi-step synthetic pathways leading to complex target molecules.

Comparison with Structural Analogs

Tert-butyl 3-propoxyazetidine-1-carboxylate belongs to a family of substituted azetidines that share the tert-butyl carboxylate protective group but differ in their C-3 substituents.

Structural Comparison

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Tert-butyl 3-propoxyazetidine-1-carboxylateC11H21NO3215.29Propoxy group at C-3 position
Tert-butyl 3-bromoazetidine-1-carboxylateC8H14BrNO2236.11Bromo group at C-3 position
Tert-butyl 3-ethynylazetidine-1-carboxylateC10H15NO2Not specifiedEthynyl group at C-3 position
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylateC11H19NO3213.28Allyl and hydroxyl groups at C-3 position
Tert-butyl 3-(methoxymethyl)azetidine-1-carboxylateC10H19NO3201.26Methoxymethyl group at C-3 position

Property Differences

The propoxy substituent in tert-butyl 3-propoxyazetidine-1-carboxylate confers distinctive properties compared to other azetidine derivatives:

  • Increased lipophilicity compared to hydroxyl-substituted analogs

  • Enhanced metabolic stability relative to unsaturated derivatives (allyl or ethynyl)

  • Less reactive than halogenated analogs such as tert-butyl 3-bromoazetidine-1-carboxylate

  • Greater conformational flexibility than rigid ethynyl-substituted compounds

These property differences make tert-butyl 3-propoxyazetidine-1-carboxylate particularly suitable for applications requiring a balance of stability and lipophilicity.

Current Research Status and Future Directions

Research Gaps

Several aspects of tert-butyl 3-propoxyazetidine-1-carboxylate remain underexplored:

  • Comprehensive physical property characterization

  • Detailed biological activity profiling

  • Optimization of synthetic routes for large-scale production

  • Exploration of structure-activity relationships in various biological systems

Future Research Opportunities

Future investigations might focus on:

  • Development of more efficient synthetic methods

  • Evaluation of the compound's potential as a building block in medicinal chemistry

  • Assessment of structure-activity relationships through systematic modification of the propoxy group

  • Exploration of applications beyond pharmaceutical research, such as in materials science or catalysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator